(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific example of a synthesis method involves refluxing a mixture of benzo[d]thiazol-2-ol, 1,2-dibromoethane, and anhydrous K2CO3 in DMF for 1 hour .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide”, involves heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Chemical Reactions Analysis
Benzothiazole derivatives have been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of novel compounds related to (Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide show potential applications in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives substituted with Schiff base-related groups have demonstrated high singlet oxygen quantum yield, which is crucial for the effectiveness of Type II photosensitizers in PDT for cancer treatment. These compounds have good fluorescence properties and appropriate photodegradation quantum yield, making them potentially valuable for developing new PDT agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity
Thiazolidinone derivatives, which share a structural motif with this compound, have been synthesized and evaluated for their antimicrobial and anticancer properties. Some derivatives have shown promising antimicrobial activity against various strains and significant anticancer potential, indicating the potential of these compounds for further development as therapeutic agents (Deep et al., 2016).
Catalytic and Synthetic Applications
Compounds related to this compound have been explored for their catalytic properties and potential use in synthetic chemistry. For instance, dibenzylselenonium cyano(methoxycarbonyl)methylide, a related compound, can be decomposed catalytically by thioamides, leading to the formation of selenides and tetra-substituted ethylenes, which could have implications for synthetic methodologies and the development of new chemical reactions (Tamagaki & Hatanaka, 1976).
Mechanism of Action
While the specific mechanism of action for “(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is not explicitly mentioned in the sources, benzothiazole derivatives have been found to display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Future Directions
Properties
IUPAC Name |
4-cyano-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-11-10-21-15-4-2-3-5-16(15)24-18(21)20-17(22)14-8-6-13(12-19)7-9-14/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDAWBKCIRYUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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